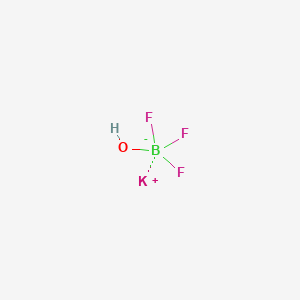
Potassium trifluorohydroxyborate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluorohydroxyborate(1-) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 128.7 g/mol. This compound has gained a lot of attention in recent years due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Potassium trifluorohydroxyborate(1-) has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of boron-containing compounds. It is also used as a catalyst in various reactions, such as the reduction of ketones and aldehydes. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of potassium trifluorohydroxyborate(1-) is not fully understood. However, it is known to act as a Lewis acid, meaning that it can accept electron pairs from other molecules. This property makes it useful in catalyzing various reactions. Additionally, it has been shown to have anticancer properties, possibly through the inhibition of certain enzymes.
Biochemische Und Physiologische Effekte
Potassium trifluorohydroxyborate(1-) has been shown to have various biochemical and physiological effects. In one study, it was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. However, more research is needed to fully understand the effects of this compound on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using potassium trifluorohydroxyborate(1-) in lab experiments is its low cost and ease of synthesis. Additionally, it is relatively stable and can be stored for long periods of time. However, one limitation is its potential toxicity. This compound can be harmful if ingested or inhaled, and proper safety precautions must be taken when handling it.
Zukünftige Richtungen
There are many potential future directions for research on potassium trifluorohydroxyborate(1-). One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the exact mechanism of action and efficacy of this compound in treating various types of cancer. Additionally, it may be useful in the development of new catalysts for organic synthesis. Overall, potassium trifluorohydroxyborate(1-) is a promising compound with many potential applications in scientific research.
Synthesemethoden
Potassium trifluorohydroxyborate(1-) can be synthesized by reacting potassium borohydride with hydrofluoric acid. This reaction produces hydrogen gas, which must be removed to prevent explosions. The resulting product is then purified by recrystallization to obtain pure potassium trifluorohydroxyborate(1-). This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.
Eigenschaften
CAS-Nummer |
13876-98-7 |
|---|---|
Produktname |
Potassium trifluorohydroxyborate(1-) |
Molekularformel |
BF3HKO |
Molekulargewicht |
123.91 g/mol |
IUPAC-Name |
potassium;trifluoro(hydroxy)boranuide |
InChI |
InChI=1S/BF3HO.K/c2-1(3,4)5;/h5H;/q-1;+1 |
InChI-Schlüssel |
YKFUDQQSSVOYFF-UHFFFAOYSA-N |
Isomerische SMILES |
[B-](O)(F)(F)F.[K+] |
SMILES |
[B-](O)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](O)(F)(F)F.[K+] |
Andere CAS-Nummern |
13876-98-7 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



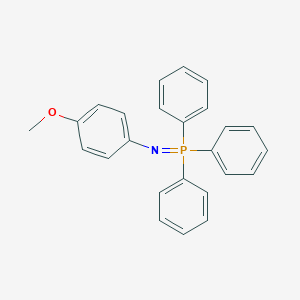
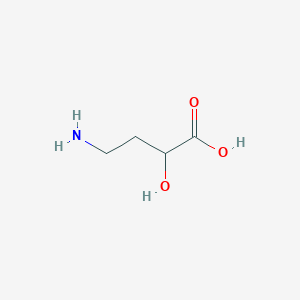
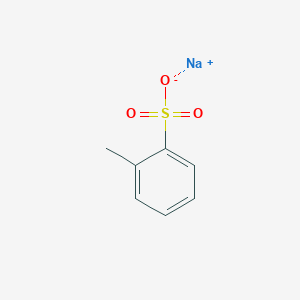
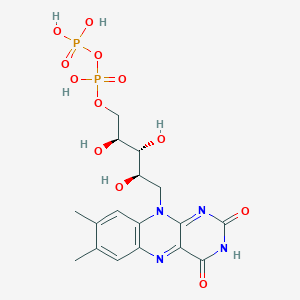
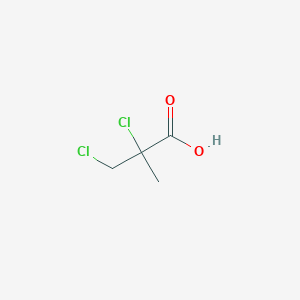
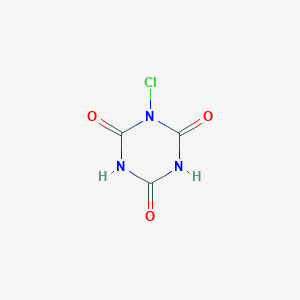
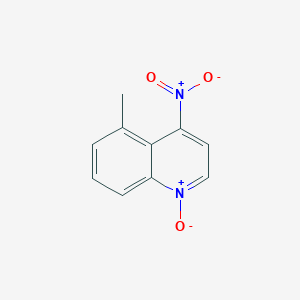
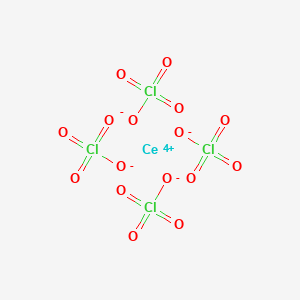
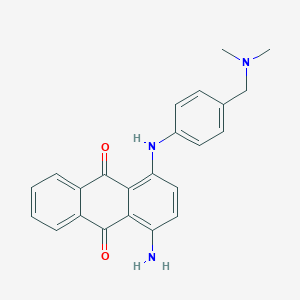
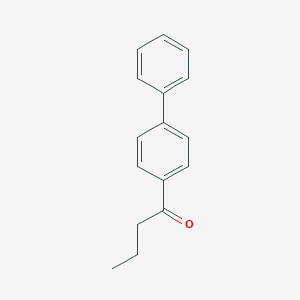
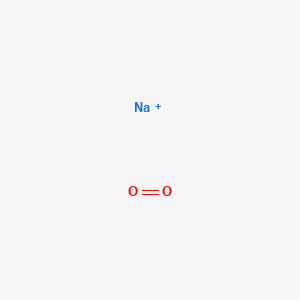
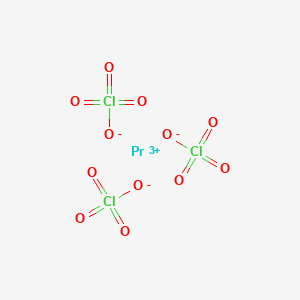
![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)